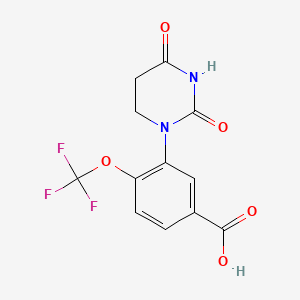
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the diazinan ring followed by the introduction of the trifluoromethoxy group and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethoxy)benzoic acid: Lacks the diazinan ring but shares the trifluoromethoxy group.
2,4-dioxo-1,3-diazinan-1-yl benzoic acid: Contains the diazinan ring but lacks the trifluoromethoxy group.
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the trifluoromethoxy group and the diazinan ring, which imparts distinct chemical and biological properties. This combination may enhance its reactivity, stability, and potential for specific applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H9F3N2O5 |
|---|---|
Peso molecular |
318.20 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21) |
Clave InChI |
VKBRFYHIMLPUGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


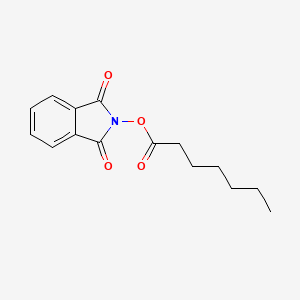
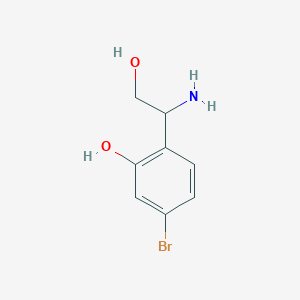
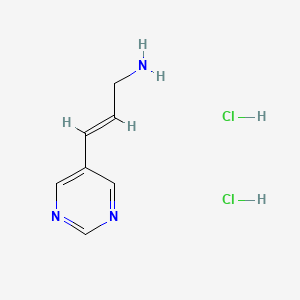
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
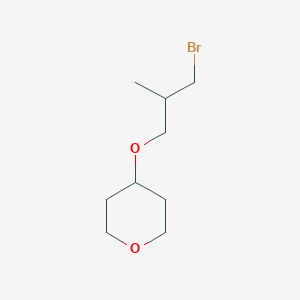
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
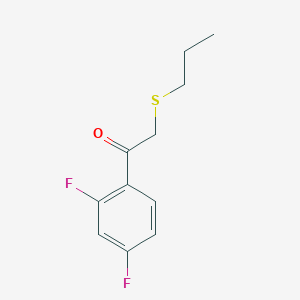
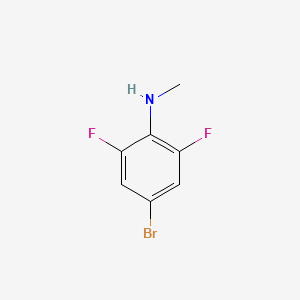
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
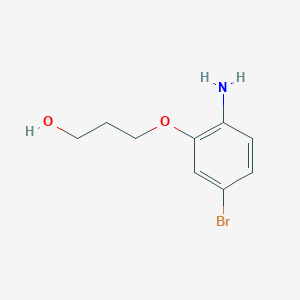
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
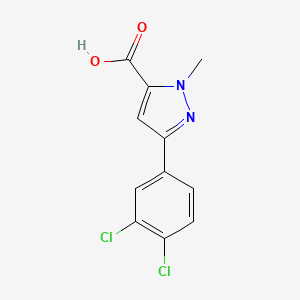
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
